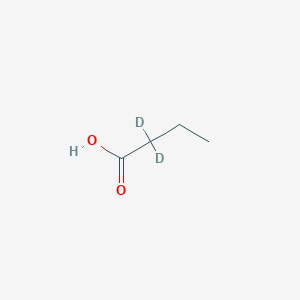
Butanoic-2,2-d2 acid(9CI)
Vue d'ensemble
Description
Butanoic-2,2-d2 acid(9CI), also known as deuterated butanoic acid, is a compound where hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This modification can be useful in various chemical and analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy, where it can help in elucidating mechanisms of chemical reactions or in tracing the fate of specific atoms within a molecule during a reaction.
Synthesis Analysis
The synthesis of deuterated compounds typically involves the use of deuterium-labeled reagents or solvents. For example, a method for synthesizing optically pure derivatives of hydroxyphenyl butanoic acid is reported, which could potentially be adapted for the synthesis of deuterated butanoic acid by using deuterium-labeled reagents or solvents at appropriate steps . The synthesis involves the reduction of an ester to an aldehyde, followed by conversion to the target compound through a cyanohydrin intermediate. This method could be modified to incorporate deuterium atoms by using deuterated reducing agents or by performing the reaction in deuterated solvents.
Molecular Structure Analysis
The molecular structure of butanoic acid derivatives can be quite complex, as evidenced by the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, which features two symmetry-independent molecules forming one-dimensional helical columns stabilized by hydrogen bonds . While this structure is specific to the pyridinyl derivative, it provides insight into the potential complexity of butanoic acid derivatives, including those that are deuterated.
Chemical Reactions Analysis
Butanoic acid derivatives can participate in various chemical reactions, often involving their carboxylic acid group. For instance, the formation of hydrogen-bonded dimers is a common reaction in crystalline structures, as seen with 4-(2-naphthyl)butanoic acid . This behavior could be expected to be similar in deuterated derivatives, although the presence of deuterium could potentially affect the kinetics and thermodynamics of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of butanoic-2,2-d2 acid(9CI) would be influenced by the presence of deuterium atoms. Deuterium has a greater mass compared to hydrogen, which can affect properties such as boiling point, melting point, and vibrational spectra. The crystalline structure of related butanoic acid derivatives, such as the herringbone array of aromatic rings separated by hydrogen-bonded aliphatic chains in 4-(2-naphthyl)butanoic acid, suggests that deuterated butanoic acid could also exhibit interesting solid-state properties .
Applications De Recherche Scientifique
Sorption Studies and Environmental Impact
Research has demonstrated the relevance of compounds structurally related to Butanoic-2,2-d2 acid in environmental science, particularly in sorption studies and the assessment of environmental impacts of herbicides. Werner, Garratt, and Pigott (2012) discuss the sorption of phenoxy herbicides to soil and other materials, providing insights into the environmental behavior of compounds like Butanoic-2,2-d2 acid and their interactions with environmental components (Werner, Garratt, & Pigott, 2012). This research is crucial for understanding the environmental fate of such compounds and designing strategies for mitigating their adverse effects.
Biofuel Production and Applications
The application of butanol, closely related to Butanoic-2,2-d2 acid, as a renewable biofuel has been extensively reviewed, highlighting its potential to overcome the limitations of other biofuels. Jin et al. (2011) present a detailed comparison of butanol with conventional fuels and other biofuels, emphasizing its advantages and production methods (Jin, Yao, Liu, Lee, & Ji, 2011). This area of research is particularly relevant for developing sustainable energy sources and reducing dependency on fossil fuels.
Non-chromatographic Bioseparation Processes
Butanoic-2,2-d2 acid and its derivatives have been explored in the context of non-chromatographic bioseparation processes, such as three-phase partitioning (TPP). Yan et al. (2018) review the application of TPP in the extraction, separation, and purification of bioactive molecules, highlighting the versatility and efficiency of this technique in handling compounds like Butanoic-2,2-d2 acid (Yan, Wang, Qiu, Ma, Wang, & Wu, 2018). This research contributes to the development of green and efficient methods for bioseparation.
Genetic Engineering and Microbial Fermentation
The potential of non-native hosts for the production of 1-butanol, a biofuel derived from Butanoic-2,2-d2 acid, through genetic engineering and microbial fermentation has been reviewed. Nawab, Wang, Ma, and Huo (2020) discuss strategies and challenges in engineering non-native hosts for biofuel production, offering insights into the future direction of research in this field (Nawab, Wang, Ma, & Huo, 2020). This area of study is critical for advancing biofuel production technologies and enhancing sustainability.
Safety And Hazards
The safety data sheet for butanoic acid, a similar compound, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to wash off immediately with plenty of water for at least 15 minutes if it comes into contact with skin . If inhaled, the victim should be moved to fresh air and kept at rest . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Propriétés
IUPAC Name |
2,2-dideuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315391 | |
| Record name | Butanoic-2,2-d2 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic-2,2-d2 acid(9CI) | |
CAS RN |
19136-92-6 | |
| Record name | Butanoic-2,2-d2 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19136-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic-2,2-d2 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




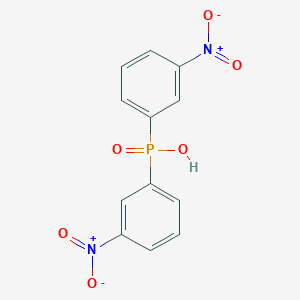
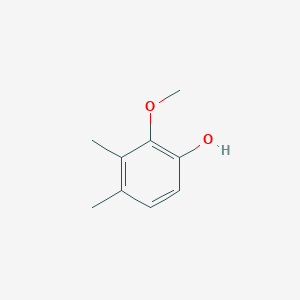


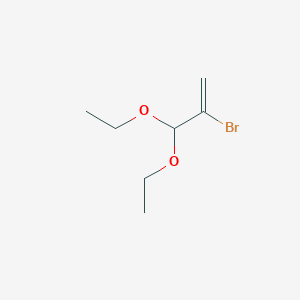

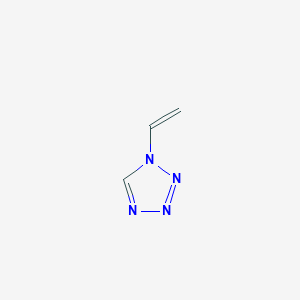
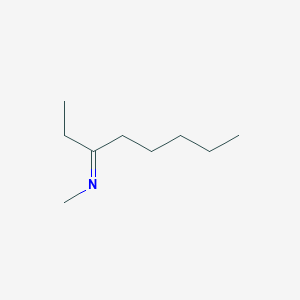

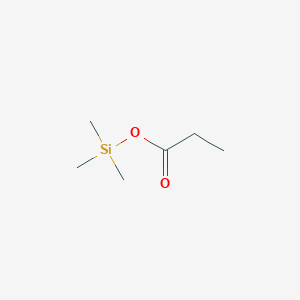


![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)